molecular formula C14H19NO3 B7638106 1-(Azepan-1-yl)-2-(2-hydroxyphenoxy)ethan-1-one

1-(Azepan-1-yl)-2-(2-hydroxyphenoxy)ethan-1-one

Cat. No. B7638106
M. Wt: 249.30 g/mol
InChI Key: ZBCHWIMVUMQOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azepan-1-yl)-2-(2-hydroxyphenoxy)ethan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry and material science. This compound is also known as AHPE and has a molecular formula of C14H19NO3.

Mechanism of Action

The mechanism of action of AHPE is not fully understood. However, it has been suggested that AHPE exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). AHPE has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in the inflammatory response.
Biochemical and Physiological Effects:
AHPE has been found to possess significant biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress. AHPE has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

AHPE has several advantages as a research tool. It is relatively easy to synthesize and has a high purity. AHPE is also stable under normal laboratory conditions. However, one of the limitations of AHPE is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on AHPE. One potential area of research is the development of AHPE-based materials for use in biomedical applications such as drug delivery systems. Another potential area of research is the investigation of the neuroprotective effects of AHPE in the treatment of neurodegenerative diseases. Additionally, more studies are needed to fully understand the mechanism of action of AHPE and its potential applications in various fields of research.

Synthesis Methods

The synthesis of AHPE involves the reaction of 2-hydroxyphenol with 6-aminocaproic acid in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then subjected to acylation using ethyl chloroformate to yield AHPE.

Scientific Research Applications

AHPE has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant anti-inflammatory and analgesic properties. AHPE has also been found to exhibit potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(azepan-1-yl)-2-(2-hydroxyphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-12-7-3-4-8-13(12)18-11-14(17)15-9-5-1-2-6-10-15/h3-4,7-8,16H,1-2,5-6,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCHWIMVUMQOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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